N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44 g/mol
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against certain enzymes . These compounds may bind to the active site of these enzymes, preventing their normal function.
Biochemical Pathways
Related compounds have been reported to exhibit anti-inflammatory activities , suggesting that they may influence inflammatory pathways.
Result of Action
Related compounds have demonstrated significant antibacterial and antifungal activities , suggesting that they may exert similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide typically involves the reaction of 4-phenylpiperazine with 3-chloropropyl ethanesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylpiperazine ring.
Reduction: Reduced forms of the ethanesulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.
4-phenylpiperazine derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide is unique due to its specific ethanesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpiperazine derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFIXFMKSNMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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